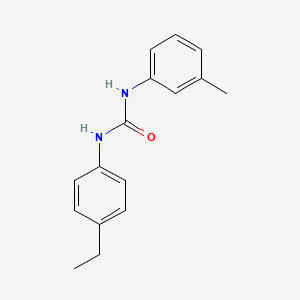
Ethyl 2,3-dicyano-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-dicyano-3-methylbutanoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of butanoic acid and contains two cyano groups and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dicyano-3-methylbutanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with paraformaldehyde and a catalyst in the presence of dichloromethane as a solvent. The reaction mixture is then acidified with hydrochloric acid, and the product is extracted and purified through reduced pressure rectification .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of liquid sodium cyanide, which is safer to handle compared to solid sodium cyanide. The reaction is carried out in a reaction tank, followed by acidification, extraction, and purification steps to obtain the final product .
化学反応の分析
Types of Reactions
Ethyl 2,3-dicyano-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2,3-dicyano-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of ethyl 2,3-dicyano-3-methylbutanoate involves its interaction with molecular targets through its cyano and ester functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the type of reaction and the conditions used .
類似化合物との比較
Ethyl 2,3-dicyano-3-methylbutanoate can be compared with other similar compounds such as:
- Ethyl 2-cyano-3-methylbutanoate
- Ethyl 2,3-dicyano-3-ethylbutanoate
- Mthis compound
These compounds share similar structural features but differ in the substituents attached to the carbon backbone. The presence of different substituents can influence their reactivity and applications .
This compound stands out due to its specific combination of cyano and ester groups, making it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
52119-01-4 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.20 g/mol |
IUPAC名 |
ethyl 2,3-dicyano-3-methylbutanoate |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-8(12)7(5-10)9(2,3)6-11/h7H,4H2,1-3H3 |
InChIキー |
BRGYCCHEMNLMCK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C(C)(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



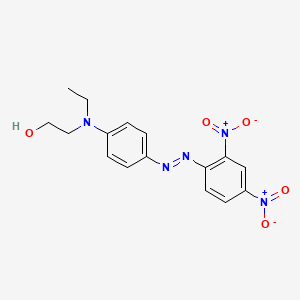
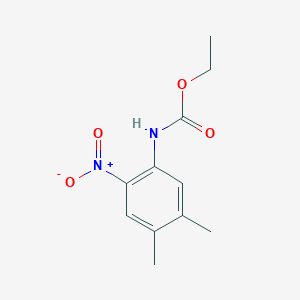
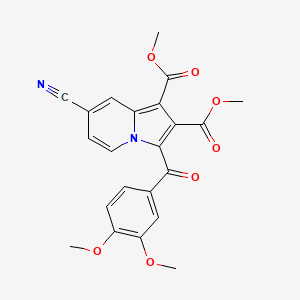
![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
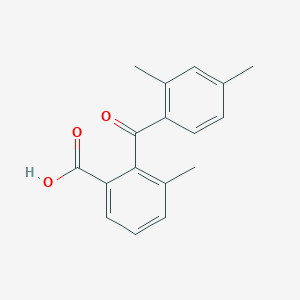
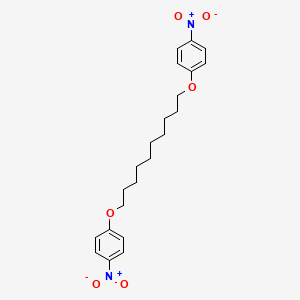
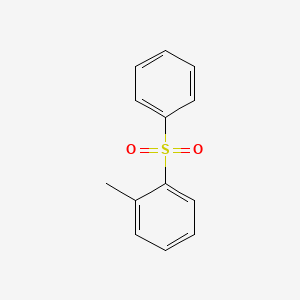
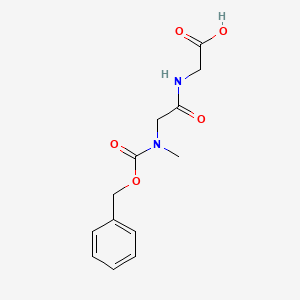
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)

